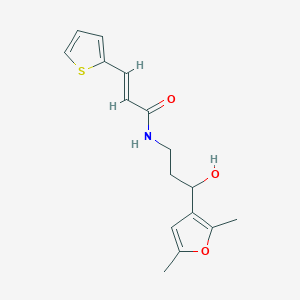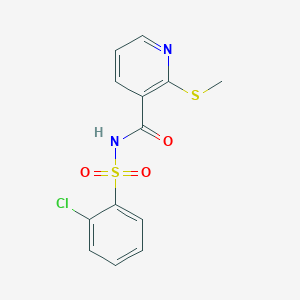
N-(2-chlorobenzenesulfonyl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzenesulfonyl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as CBM-300831, is a small molecule inhibitor that has been extensively studied for its potential in treating cancer. It was first identified as a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes including cell proliferation, apoptosis, and DNA repair. In
Mechanism of Action
N-(2-chlorobenzenesulfonyl)-2-(methylsulfanyl)pyridine-3-carboxamide is a potent inhibitor of CK2, which is a serine/threonine protein kinase that is involved in many cellular processes including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound disrupts these cellular processes, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents, suggesting that it may be a useful adjunct to current cancer treatments.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-chlorobenzenesulfonyl)-2-(methylsulfanyl)pyridine-3-carboxamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. However, its low yield and limited solubility in aqueous solutions can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for N-(2-chlorobenzenesulfonyl)-2-(methylsulfanyl)pyridine-3-carboxamide research. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in animal models and to optimize its dosing and delivery. Additionally, this compound could be used as a tool to study the role of CK2 in other diseases and cellular processes, such as neurodegenerative diseases and inflammation. Finally, further research is needed to optimize the synthesis method of this compound to improve its yield and solubility.
Synthesis Methods
The synthesis of N-(2-chlorobenzenesulfonyl)-2-(methylsulfanyl)pyridine-3-carboxamide involves several steps, starting with the reaction of 2-chlorobenzenesulfonyl chloride with 2-mercaptopyridine-3-carboxamide in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl iodide to form the final product. The yield of this synthesis method is reported to be around 40%.
Scientific Research Applications
N-(2-chlorobenzenesulfonyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential in treating cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and leukemia. Additionally, it has been shown to enhance the anti-tumor effects of other chemotherapeutic agents, such as cisplatin and doxorubicin.
properties
IUPAC Name |
N-(2-chlorophenyl)sulfonyl-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S2/c1-20-13-9(5-4-8-15-13)12(17)16-21(18,19)11-7-3-2-6-10(11)14/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDYXSBHTYKARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


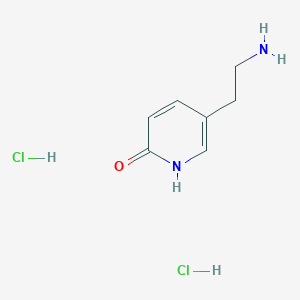

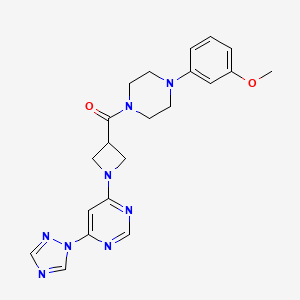

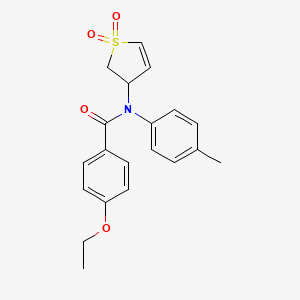
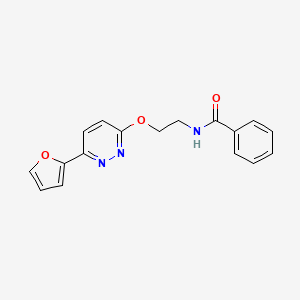

![4-[(2Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-chlorobenzoate](/img/structure/B2379889.png)
![1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone](/img/structure/B2379891.png)

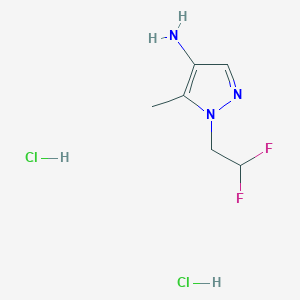
![2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone](/img/structure/B2379897.png)
